2-(4-(1,2-Bis(4-chlorophenyl)vinyl)phenoxy)-N,N-diethylethan-1-amine
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Overview
Description
2-(4-(1,2-Bis(4-chlorophenyl)vinyl)phenoxy)-N,N-diethylethan-1-amine is a synthetic organic compound characterized by its complex structure, which includes chlorinated phenyl groups and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1,2-Bis(4-chlorophenyl)vinyl)phenoxy)-N,N-diethylethan-1-amine typically involves multiple steps. One common route includes the following steps:
Formation of the vinyl intermediate: This step involves the reaction of 4-chlorobenzaldehyde with 4-chlorobenzyl chloride in the presence of a base to form 1,2-bis(4-chlorophenyl)ethylene.
Etherification: The vinyl intermediate is then reacted with 4-hydroxybenzaldehyde to form 4-(1,2-bis(4-chlorophenyl)vinyl)phenol.
Amine introduction: Finally, the phenol derivative is reacted with N,N-diethylethanolamine in the presence of a suitable catalyst to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1,2-Bis(4-chlorophenyl)vinyl)phenoxy)-N,N-diethylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an alkane or reduce the chlorinated phenyl groups.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alkanes or reduced phenyl derivatives.
Scientific Research Applications
2-(4-(1,2-Bis(4-chlorophenyl)vinyl)phenoxy)-N,N-diethylethan-1-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-(1,2-Bis(4-chlorophenyl)vinyl)phenoxy)-N,N-diethylethan-1-amine involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-chlorophenyl)ethylene: A precursor in the synthesis of the target compound.
4-(1,2-Bis(4-chlorophenyl)vinyl)phenol: An intermediate in the synthetic route.
N,N-Diethylethanolamine: A related amine used in the final step of the synthesis.
Uniqueness
2-(4-(1,2-Bis(4-chlorophenyl)vinyl)phenoxy)-N,N-diethylethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H27Cl2NO |
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Molecular Weight |
440.4 g/mol |
IUPAC Name |
2-[4-[(Z)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C26H27Cl2NO/c1-3-29(4-2)17-18-30-25-15-9-22(10-16-25)26(21-7-13-24(28)14-8-21)19-20-5-11-23(27)12-6-20/h5-16,19H,3-4,17-18H2,1-2H3/b26-19+ |
InChI Key |
BZAXUXUBRPKOSR-LGUFXXKBSA-N |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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